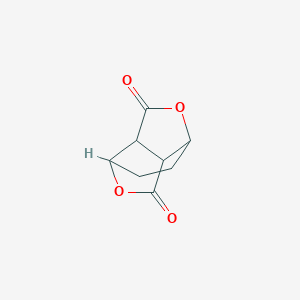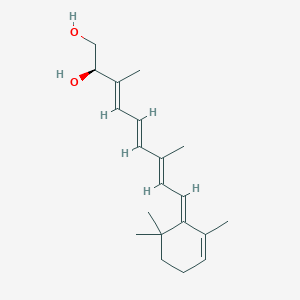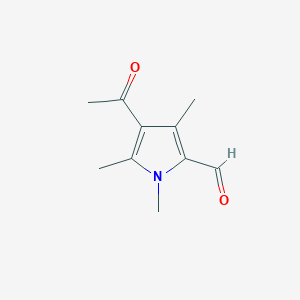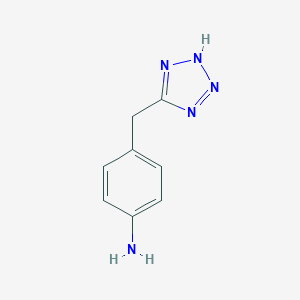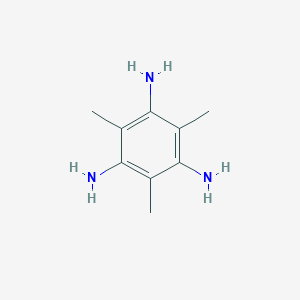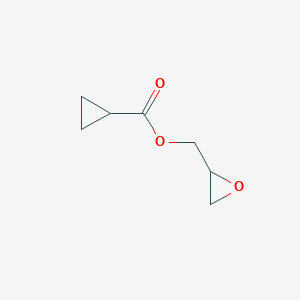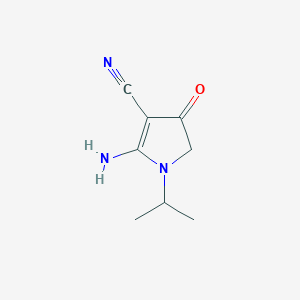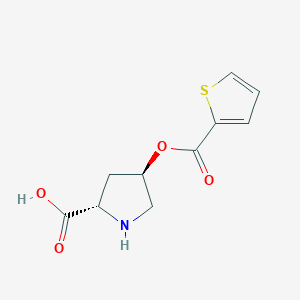
Tenosiprol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenosiprol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinolone antibiotics and has a unique structure that makes it different from other quinolones.
Mecanismo De Acción
The mechanism of action of Tenosiprol involves inhibiting the activity of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation. Tenosiprol also exhibits antifungal activity by inhibiting the activity of fungal topoisomerase II enzyme.
Efectos Bioquímicos Y Fisiológicos
Tenosiprol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria and fungi. It also affects the expression of various genes involved in bacterial and fungal growth and proliferation. In addition, Tenosiprol has been found to exhibit anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Tenosiprol in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using Tenosiprol is its potential toxicity to human cells, which limits its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on Tenosiprol. One of the areas of interest is its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines and could be a promising candidate for further studies. Another area of interest is its potential use in combination therapy with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Furthermore, the development of new synthetic routes for Tenosiprol could lead to the production of more potent analogs with improved properties.
Métodos De Síntesis
The synthesis of Tenosiprol involves a series of chemical reactions that start with the condensation of 2,4-dichloro-5-fluorobenzoic acid with 2-amino-5-methylpyridine to form the intermediate compound. This intermediate is then subjected to a series of reactions involving various reagents and solvents to form the final product, Tenosiprol. The synthesis process is complex and requires skilled chemists and advanced laboratory facilities.
Aplicaciones Científicas De Investigación
Tenosiprol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been studied against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to be effective against fungal infections, including Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
129336-81-8 |
|---|---|
Nombre del producto |
Tenosiprol |
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
(2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1 |
Clave InChI |
UALJSXIPZBZMGU-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=CS2 |
SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
SMILES canónico |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
Otros números CAS |
129336-81-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



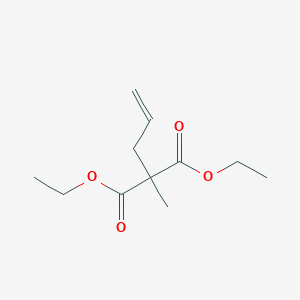
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
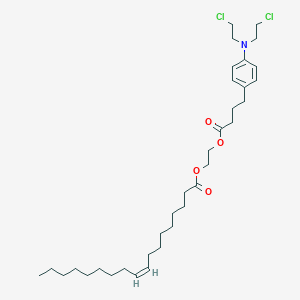
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
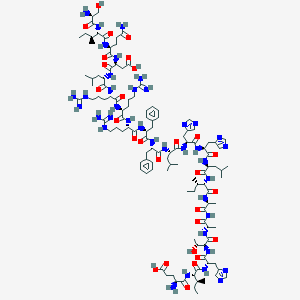
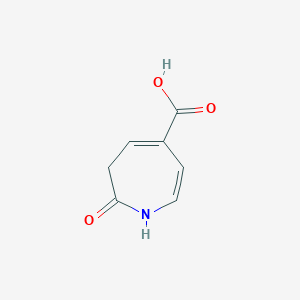
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
